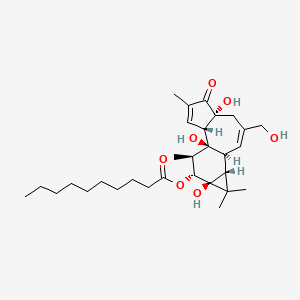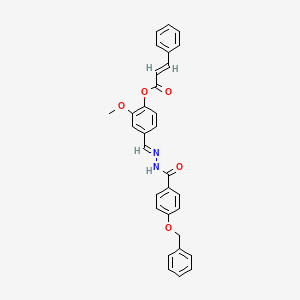![molecular formula C10H11NO3 B15086989 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B15086989.png)
1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out under basic conditions using a primary alkyl halide or methyl halide to avoid elimination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general principles of ether synthesis, such as the Williamson Ether Synthesis, can be applied on a larger scale. This involves the use of appropriate reaction vessels and conditions to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving nitro and ether functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether involves its interaction with molecular targets through its nitro and ether functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkage provides stability and can influence the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(1E)-2-nitro-1-propenyl]phenyl ether
- Methyl 4-[(1E)-2-nitro-1-propenyl]phenyl ether
- 1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene
Uniqueness
The position of the nitro and ether groups can significantly affect the compound’s properties and interactions compared to its isomers .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-methoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3/b8-6+ |
Clé InChI |
RTHJCENCGDYCIY-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=CC=C1)OC)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



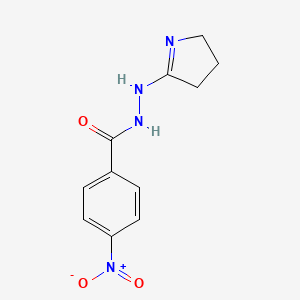

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
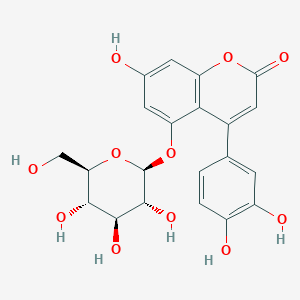
![3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086921.png)
![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)
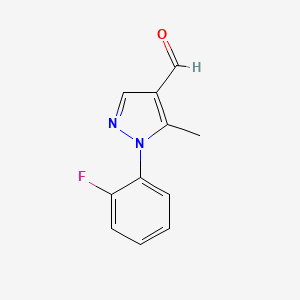
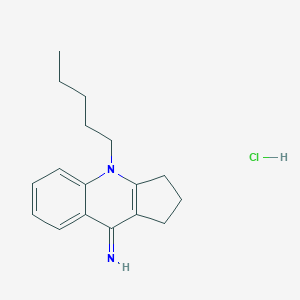
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B15086973.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
